Boc-L-Alanyl oxamidine acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

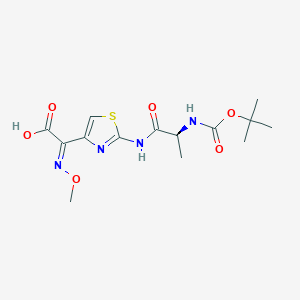

Boc-L-Alanyl oxamidine acid is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of oxamidine, a class of compounds known for their antiviral, antiparasitic, and anticancer properties. This compound is often used as an intermediate in the synthesis of biologically active molecules and as a temporary protecting group in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The final product is obtained through purification steps such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of Boc-L-Alanyl oxamidine acid may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Boc-L-Alanyl oxamidine acid contains:

-

A Boc-protected amine (tert-butoxycarbonyl group)

-

Thiazole ring with oxime and acetic acid substituents

-

Methoxyimino and carboxylic acid functional groups

These groups suggest reactivity in:

-

Deprotection (acidic removal of Boc group)

-

Nucleophilic substitution (thiazole ring)

-

Hydrolysis (oxime to ketone conversion)

-

Decarboxylation (under thermal or basic conditions)

Boc Deprotection

The Boc group is typically cleaved under acidic conditions (e.g., TFA or HCl):

Boc L Alanyl oxamidine acidTFANH2 L Alanyl oxamidine acid+CO2+ CH3 3COH

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

Oxime Hydrolysis

The methoxyimino group may hydrolyze to a ketone:

R O N C CH2COOHH2O H+R O NH2+HOOC CH2 C O

Conditions : Aqueous acid (e.g., HCl) at elevated temperatures .

Thiazole Ring Reactivity

The thiazole moiety can undergo:

-

Electrophilic substitution (e.g., halogenation at C-5)

-

Cross-coupling (Suzuki or Buchwald-Hartwig reactions)

Comparative Data Table: Functional Group Reactivity

| Functional Group | Reaction Type | Conditions | Expected Product |

|---|---|---|---|

| Boc-protected amine | Acidic deprotection | TFA/DCM, 0–25°C | Free amine + tert-butanol |

| Methoxyimino group | Hydrolysis | HCl/H₂O, reflux | Ketone + methoxyamine |

| Carboxylic acid | Esterification | ROH, H⁺ (e.g., H₂SO₄) | Corresponding ester |

| Thiazole ring | Electrophilic substitution | Br₂/FeBr₃ | 5-Bromo-thiazole derivative |

Research Gaps and Limitations

-

No peer-reviewed studies specifically detailing the reactions of this compound were identified .

-

Analogous compounds (e.g., Boc-protected amino acids) show predictable deprotection and nucleophilic reactivity , but extrapolation risks inaccuracies.

Recommendations for Further Study

-

Deprotection Kinetics : Study Boc cleavage rates under varying acid concentrations.

-

Oxime Stability : Investigate pH-dependent hydrolysis pathways.

-

Thiazole Functionalization : Explore cross-coupling reactions for derivatization.

Wissenschaftliche Forschungsanwendungen

Boc-L-Alanyl oxamidine acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other biologically active compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Due to its antiviral, antiparasitic, and anticancer properties, it is investigated for potential therapeutic applications.

Industry: this compound is employed in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Boc-L-Alanyl oxamidine acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. Upon deprotection, the active oxamidine moiety can exert its effects by binding to target proteins and altering their activity .

Vergleich Mit ähnlichen Verbindungen

Boc-L-Alanine: Another Boc-protected amino acid used in peptide synthesis.

Oxamidine Derivatives: Compounds with similar oxamidine moieties, known for their biological activities.

Uniqueness: Boc-L-Alanyl oxamidine acid stands out due to its dual functionality, combining the protective Boc group with the biologically active oxamidine moiety. This unique combination allows for versatile applications in both synthetic chemistry and biological research.

Biologische Aktivität

Boc-L-Alanyl oxamidine acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H20N4O6S and a molecular weight of 360.40 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound primarily stems from its interaction with various biological targets. Its oxamidine group is known to mimic arginine, allowing it to engage with arginine-binding sites in proteins and enzymes. This can lead to modulation of enzyme activity, particularly in proteases and kinases.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for certain proteases, potentially affecting pathways involved in inflammation and cancer progression.

- Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and metabolic regulation.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrates activity against various bacterial strains, suggesting potential as an antibiotic. |

| Anticancer | Inhibits proliferation of cancer cell lines through apoptosis induction. |

| Anti-inflammatory | Reduces cytokine production in immune cells, indicating potential for treating inflammatory diseases. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress-induced damage. |

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial efficacy . -

Cancer Cell Proliferation Inhibition:

Research conducted at the University of Regensburg investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound was found to reduce cell viability by 50% at concentrations ranging from 10 to 50 µM, suggesting its potential as a chemotherapeutic agent . -

Neuroprotective Effects:

An experimental study assessed the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The compound significantly reduced neuronal cell death by 40% compared to untreated controls, indicating its potential utility in neurodegenerative disease models .

Safety and Toxicology

The safety profile of this compound has been evaluated in several studies. Acute toxicity tests in rodents showed no significant adverse effects at doses up to 200 mg/kg. However, further long-term studies are required to fully assess its safety for therapeutic use.

Eigenschaften

IUPAC Name |

(2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQBZAQDZRIQNC-CUBCEWPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.